N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide
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Overview
Description
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a quinoline ring
Preparation Methods
The synthesis of N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the cycloaddition of nitriles and azides to form the tetrazole ring. The thiophene and quinoline rings are usually introduced through separate synthetic steps, often involving palladium-catalyzed cross-coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and continuous flow reactors .
Chemical Reactions Analysis
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.
Cycloaddition: The tetrazole ring can also undergo cycloaddition reactions with alkynes or alkenes to form various heterocyclic compounds
Scientific Research Applications
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is also explored for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents
Mechanism of Action
The mechanism of action of N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting the replication process and leading to cell death. The compound can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives : These compounds are studied for their antibacterial and anticancer activities .
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound is known for its energetic properties and is used in the development of high-performance explosives.
This compound stands out due to its unique combination of a tetrazole ring, a thiophene ring, and a quinoline ring, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(17-15-18-20-21-19-15)10-8-12(13-6-3-7-23-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGAWDALKFAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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